N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 3-methylphenylhydrazine with cyanogen azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogens (chlorine, bromine), electrophiles; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential use in the development of new drugs targeting specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of certain enzymes. Additionally, the 3-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
- N-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
- N-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
- N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Comparison: this compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antimicrobial activity and better solubility in organic solvents. The position of the methyl group on the phenyl ring also influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N-(3-methylphenyl)-1H-1,2,4-triazole-3,5-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-2-4-7(5-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVKXBZFYRIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NNC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318457 | |
Record name | N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21505-02-2 | |
Record name | NSC331209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.